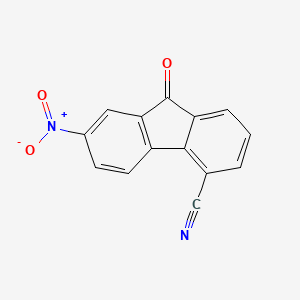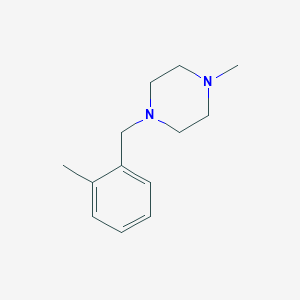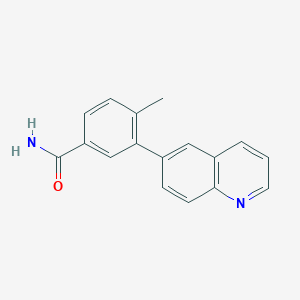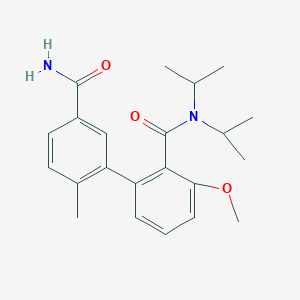
7-nitro-9-oxo-9H-fluorene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-9-oxo-9H-fluorene-4-carbonitrile is a chemical compound that belongs to the class of nitrofluorene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has been suggested that 7-nitro-9-oxo-9H-fluorene-4-carbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile are not well studied. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-nitro-9-oxo-9H-fluorene-4-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of science. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 7-nitro-9-oxo-9H-fluorene-4-carbonitrile. These include:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Development of more efficient synthesis methods.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases.
4. Investigation of its potential applications in the development of OLEDs and OPVs.
5. Investigation of its potential applications in the development of new organic compounds for medicinal and material science purposes.
Méthodes De Synthèse
The synthesis of 7-nitro-9-oxo-9H-fluorene-4-carbonitrile is a multi-step process that involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-4-carbonyl chloride. The resulting compound is then reacted with sodium nitrite and hydrochloric acid to form 7-nitro-9H-fluorene-4-carbonyl chloride, which is further reacted with potassium cyanide to form 7-nitro-9-oxo-9H-fluorene-4-carbonitrile.
Applications De Recherche Scientifique
7-nitro-9-oxo-9H-fluorene-4-carbonitrile has been widely investigated for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its anticancer properties. Studies have shown that 7-nitro-9-oxo-9H-fluorene-4-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, it has been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In organic synthesis, it has been used as a building block for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
7-nitro-9-oxofluorene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O3/c15-7-8-2-1-3-11-13(8)10-5-4-9(16(18)19)6-12(10)14(11)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGUAIRXFPQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)


